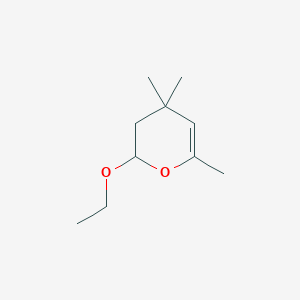
N-(4-Aminophenyl)-N-(methanesulfonyl)-2-methylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanamide, N-(4-aminophenyl)-2-methyl-N-(methylsulfonyl)- is a chemical compound with a complex structure that includes an amide group, an aromatic amine, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanamide, N-(4-aminophenyl)-2-methyl-N-(methylsulfonyl)- typically involves multiple steps. One common method starts with the preparation of the intermediate 4-aminophenyl butanamide. This intermediate is then subjected to methylation and sulfonylation reactions to introduce the methyl and methylsulfonyl groups, respectively. The reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost considerations, and environmental regulations. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
Butanamide, N-(4-aminophenyl)-2-methyl-N-(methylsulfonyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the amide or sulfonyl groups.
Substitution: The aromatic amine group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Butanamide, N-(4-aminophenyl)-2-methyl-N-(methylsulfonyl)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein binding.
Industry: It may be used in the production of specialty chemicals or materials with unique properties.
Mechanism of Action
The mechanism by which Butanamide, N-(4-aminophenyl)-2-methyl-N-(methylsulfonyl)- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-aminophenyl)butanamide
- N-(4-nitrophenyl)butanamide
- N-(3-aminophenyl)butanamide
Uniqueness
Butanamide, N-(4-aminophenyl)-2-methyl-N-(methylsulfonyl)- is unique due to the presence of both the methyl and methylsulfonyl groups. These groups confer distinct chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This uniqueness makes the compound valuable for specialized applications in research and industry.
Properties
CAS No. |
61068-64-2 |
|---|---|
Molecular Formula |
C12H18N2O3S |
Molecular Weight |
270.35 g/mol |
IUPAC Name |
N-(4-aminophenyl)-2-methyl-N-methylsulfonylbutanamide |
InChI |
InChI=1S/C12H18N2O3S/c1-4-9(2)12(15)14(18(3,16)17)11-7-5-10(13)6-8-11/h5-9H,4,13H2,1-3H3 |
InChI Key |
QTASYLGVRVLRJH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(=O)N(C1=CC=C(C=C1)N)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



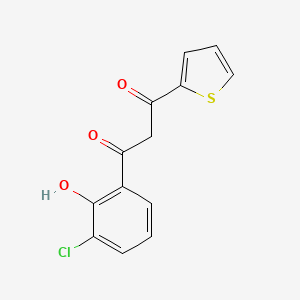


![5-Chloro-N-octylpyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B14609552.png)

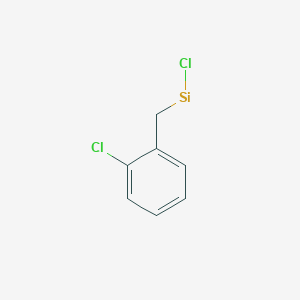
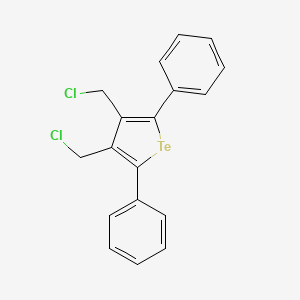
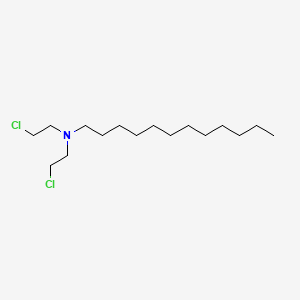
![(2S)-2-Methyl-3-[(phenylcarbamoyl)oxy]propanoic acid](/img/structure/B14609588.png)



